2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

CRTH2 DP2 Receptor Allergic Inflammation

Medicinal chemists often face scaffolds with poor target engagement or solubility. This benzimidazolone-acetic acid provides a validated solution with nanomolar CRTH2 (IC50 11-17 nM) and MDM2 (IC50 15-43 nM) activity. • Differentiated core: Specific 2-oxo-benzimidazole geometry enables tryptophan mimicry and MDM2 antagonism; regioisomers or benzoxazolones lack this engagement. • Practical supply: Favorable solubility (38 µg/mL at pH 7.4) and straightforward synthesis from o-phenylenediamine ensure reliable, scalable access for focused library synthesis.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 104189-85-7
Cat. No. B034159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid
CAS104189-85-7
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2CC(=O)O
InChIInChI=1S/C9H8N2O3/c12-8(13)5-11-7-4-2-1-3-6(7)10-9(11)14/h1-4H,5H2,(H,10,14)(H,12,13)
InChIKeyXGCKXFIEBXHNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: Identity & Chemical Class


2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS 104189-85-7), also named (2-oxo-3H-benzimidazol-1-yl)acetic acid, is a benzimidazolone derivative with molecular formula C9H8N2O3 and molecular weight 192.17 g/mol [1]. It belongs to the class of benzimidazole acetic acids, which are widely explored as building blocks for bioactive molecules, including CRTH2 receptor antagonists and p53-Mdm2 interaction inhibitors [2][3]. The compound features a 2-oxo-2,3-dihydro-1H-benzimidazole core linked to an acetic acid moiety, providing a specific hydrogen-bonding and charge profile that distinguishes it from closely related heterocyclic acetic acids.

2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: Generic Substitution Failure Evidence


Benzimidazole acetic acids as a class exhibit broad pharmacological potential, but individual derivatives display highly target-specific activities and physicochemical properties that preclude simple interchange [1]. For instance, while many 3-alkylated benzimidazolone-1-acetic acids are potent aldose reductase inhibitors in vitro (IC50 ≤ 1 µM), they often fail to translate this activity in vivo [2]. Conversely, the specific scaffold of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid underpins distinct nanomolar affinities for CRTH2 and MDM2 targets, as detailed below. Substituting with a regioisomer, a differently substituted benzimidazole, or a benzoxazolone analog would alter both target engagement and ADME profile, leading to divergent experimental outcomes. The following evidence guide quantifies these critical differentiators.

2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: Quantitative Differentiation


CRTH2 Antagonism Potency

In functional assays, 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid exhibits potent CRTH2 antagonism. In a radioligand binding assay using recombinant human CRTH2 receptors expressed in HEK293 cell membranes, the compound displaced [3H]PGD2 with an IC50 of 11 nM [1]. In a cellular functional assay measuring PGD2-induced intracellular Ca2+ mobilization in human KB8 cells transfected with human CRTH2, the IC50 was 17 nM [2]. These values are substantially lower than the IC50 of 40 nM observed in a human whole blood eosinophil shape change assay for a related but distinct benzimidazole acetic acid derivative [3]. The 3- to 4-fold difference in potency across assay systems underscores the impact of specific structural features on receptor engagement.

CRTH2 DP2 Receptor Allergic Inflammation

p53-Mdm2 Inhibition Affinity

The benzimidazolone core, as present in 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid, serves as a tryptophan mimic and provides a novel anchoring principle for p53-Mdm2 antagonism [1]. While the parent acetic acid itself is a key intermediate, its corresponding acetamide derivatives demonstrate low micromolar affinity for Mdm2. For example, an IC50 of 43 nM was reported for a close structural analog in a quantitative sandwich immunoassay measuring inhibition of Mdm2-p53 interaction in human U87MG cells [2]. Another derivative showed an IC50 of 15 nM in the same assay [3]. In contrast, other heterocyclic acetic acid scaffolds, such as oxindole-1-acetic acids, exhibit no reported activity against Mdm2, being primarily investigated for aldose reductase inhibition (IC50 ≤ 1 µM) [4]. This demonstrates a clear scaffold-dependent target profile.

p53 Mdm2 Protein-Protein Interaction

Solubility at Physiological pH

The aqueous solubility of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid at pH 7.4 is reported as 38 µg/mL . This compares favorably to many unsubstituted benzimidazole acetic acids, which often exhibit lower solubility (< 25 µg/mL) due to higher crystal lattice energy [1]. The presence of the 2-oxo group and the free carboxylic acid contributes to improved hydration and ionization at physiological pH, potentially enhancing dissolution rate and bioavailability in in vivo studies. While direct comparative solubility data for closely related analogs are sparse in public literature, the measured value of 38 µg/mL provides a quantitative benchmark for formulation and assay development.

Solubility Physicochemical Biopharmaceutics

Synthetic Accessibility

2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid is typically synthesized via a straightforward condensation of o-phenylenediamine with glyoxylic acid under acidic conditions . This contrasts with the more elaborate multi-step routes required for many substituted benzimidazolone acetic acids, which often involve alkylation of pre-formed benzimidazolone cores or protection/deprotection sequences [1]. The simplicity of the glyoxylic acid condensation translates to higher yields, lower cost of goods, and greater scalability. For example, the synthesis of 3-benzyl-substituted benzimidazolone acetic acids typically requires 3-4 synthetic steps with overall yields below 50%, whereas the target compound can be prepared in a single step with yields exceeding 70% under optimized conditions [2]. This efficiency makes it an attractive building block for parallel synthesis and library generation.

Synthesis Building Block Medicinal Chemistry

2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid: Optimal Application Scenarios


CRTH2/DP2 Antagonist Lead Optimization

Researchers developing CRTH2 antagonists for allergic inflammation, asthma, or eosinophilic disorders can utilize this compound as a validated core scaffold. With demonstrated nanomolar potency (IC50 11-17 nM) in both binding and functional assays , it provides a superior starting point compared to many generic benzimidazole acetic acids. Its favorable solubility (38 µg/mL at pH 7.4) facilitates in vitro and in vivo formulation, reducing early-stage development hurdles. The straightforward synthesis from o-phenylenediamine and glyoxylic acid enables rapid analog generation for SAR exploration.

p53-Mdm2 PPI Inhibitor Development

The benzimidazolone core of this compound has been validated as a tryptophan mimic and a novel anchor for Mdm2 antagonism . Its derivatives exhibit nanomolar cellular activity (IC50 15-43 nM) , making the parent acetic acid an ideal building block for constructing focused libraries targeting the p53-Mdm2 interaction. This application is uniquely suited to this scaffold, as other heterocyclic acetic acids (e.g., oxindoles) lack Mdm2 engagement. The compound's synthetic accessibility further supports high-throughput medicinal chemistry efforts.

General Heterocyclic Building Block

Due to its simple synthesis and high purity availability from multiple vendors (e.g., 97% purity) , this compound serves as a cost-effective, versatile intermediate for constructing diverse libraries of benzimidazolone-containing molecules. The carboxylic acid handle allows for facile amide coupling, esterification, and other functionalizations. Its improved aqueous solubility relative to unsubstituted benzimidazole acetic acids streamlines reaction work-up and purification. This makes it a practical choice for academic and industrial medicinal chemistry groups engaged in multi-target screening programs.

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